molecular formula C17H22O B12611732 1-Cyclohexyl-6-methoxy-2-methyl-1H-indene CAS No. 646507-70-2

1-Cyclohexyl-6-methoxy-2-methyl-1H-indene

Cat. No.: B12611732
CAS No.: 646507-70-2
M. Wt: 242.36 g/mol
InChI Key: ZWNRHFNAKUMMIB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-6-methoxy-2-methyl-1H-indene is a chemical compound with a unique structure that combines a cyclohexyl group, a methoxy group, and a methyl group attached to an indene backbone

Preparation Methods

The synthesis of 1-Cyclohexyl-6-methoxy-2-methyl-1H-indene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Backbone: The indene backbone can be synthesized through a series of reactions involving cyclization and dehydrogenation of suitable precursors.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using methanol and a strong acid catalyst.

    Methylation: The methyl group can be added using a methylating agent such as methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

1-Cyclohexyl-6-methoxy-2-methyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding reduced forms.

    Hydrogenation: Hydrogenation reactions can be performed to saturate the double bonds in the indene ring, using catalysts such as palladium on carbon.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-6-methoxy-2-methyl-1H-indene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of new pharmaceuticals.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-6-methoxy-2-methyl-1H-indene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

1-Cyclohexyl-6-methoxy-2-methyl-1H-indene can be compared with other similar compounds, such as:

    2-Methylindene: This compound lacks the cyclohexyl and methoxy groups, making it less complex and potentially less versatile in chemical reactions.

    1-Cyclohexyl-2-methylindene: Similar to this compound but without the methoxy group, which may affect its reactivity and applications.

    6-Methoxy-2-methylindene: This compound lacks the cyclohexyl group, which may influence its physical and chemical properties.

Properties

CAS No.

646507-70-2

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

1-cyclohexyl-6-methoxy-2-methyl-1H-indene

InChI

InChI=1S/C17H22O/c1-12-10-14-8-9-15(18-2)11-16(14)17(12)13-6-4-3-5-7-13/h8-11,13,17H,3-7H2,1-2H3

InChI Key

ZWNRHFNAKUMMIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1C3CCCCC3)C=C(C=C2)OC

Origin of Product

United States

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